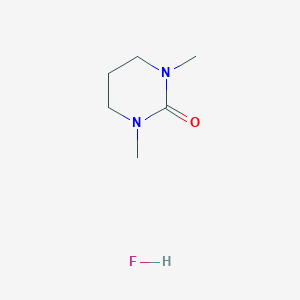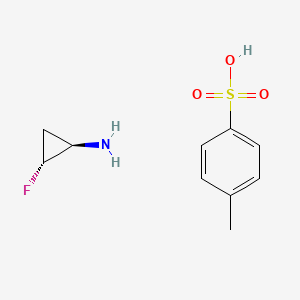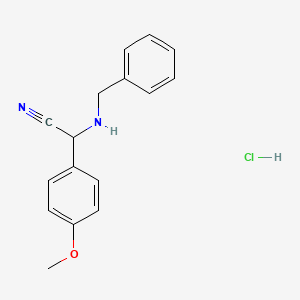
1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride
Vue d'ensemble
Description
1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride is a chemical compound with the molecular formula C6H12N2O.FH . It is used as a nucleophilic fluorination reagent . The compound is involved in the fluorination of 2,2-diaryl-1,3-dithiolanes .
Synthesis Analysis
The compound has been used in the bromofluorination of unsaturated compounds. In one study, a variety of unsaturated compounds were treated with N-bromosuccinimide (NBS) and 1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride as the fluorinating reagent . The compound showed to be an efficient fluorinating reagent to convert alkenes into their corresponding bromofluoro compounds .Chemical Reactions Analysis
1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride has been used in various chemical reactions. For instance, it has been used to prepare fluoroalkenes and gem-difluoromethlylene from substituted alkynes in the presence of an Au-JohnPhos complex as a catalyst . It has also been used to synthesize substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines from homoallylic alcohol/amine with aldehyde via fluoro-Prins reaction .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature and should be stored at 2-8°C . It has a molecular weight of 148.18 .Applications De Recherche Scientifique
Synthesis of Fluoroalkenes and Gem-Difluoromethylene Compounds
DMPU-HF Reagent is utilized as a nucleophilic fluorination reagent in the presence of an Au-JohnPhos complex as a catalyst. This application is significant for the preparation of fluoroalkenes and gem-difluoromethlylene from substituted alkynes . The process showcases the reagent’s ability to facilitate the addition of fluorine atoms to carbon-carbon multiple bonds, which is a valuable transformation in organic synthesis.
Fluoro-Prins Reaction
The compound is employed in synthesizing substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines from homoallylic alcohol/amine with aldehyde via the fluoro-Prins reaction . This method is particularly useful for introducing fluorine into cyclic structures, which can lead to molecules with potential pharmacological activities.
Bromofluorination of Alkenes
In the realm of halogenation, DMPU-HF Reagent is used in the bromofluorination of alkenes in the presence of N-bromosuccinimide . This yields corresponding bromofluoro compounds . The ability to introduce both bromine and fluorine atoms across a double bond in a single step is a valuable tool for the synthesis of complex molecules.
Transition-Metal Catalysis Compatibility
DMPU-HF demonstrates compatibility with transition-metal catalysis, which is not always the case with other fluorination reagents. This is showcased in gold-catalyzed mono- and difluoroination of alkynes . The reduced basicity of DMPU, compared to other amines, allows for its use in sensitive catalytic cycles.
Synthesis of Fluoroamines from Aziridines
The reagent has been shown to be effective in the synthesis of -fluoroamines from aziridines. This application is crucial for the development of new amine-containing compounds, which are common in pharmaceuticals and agrochemicals .
Asymmetric Cyanoamidation Additive
DMPU-HF is used as an additive in asymmetric cyanoamidation. This application is important for the synthesis of chiral nitriles, which are valuable intermediates in the production of various optically active compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride, also known as DMPU-HF Reagent, is the fluorine atom in various organic molecules . The compound acts as a nucleophilic fluorination reagent, introducing a fluorine atom into organic molecules .
Mode of Action
1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride interacts with its targets through hydrogen bonding . The compound forms a stable complex with hydrogen fluoride (HF) through hydrogen bonding, which is then used as a nucleophilic fluorination reagent . This interaction results in the introduction of a fluorine atom into organic molecules .
Biochemical Pathways
The action of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride affects the fluorination transformations pathway . The compound’s interaction with its targets leads to the nucleophilic fluorination of organic molecules, which can significantly change the pKa, lipophilicity, and conformation of these molecules .
Pharmacokinetics
It is known that the compound is a liquid and is typically stored at temperatures between 2-8°c
Result of Action
The molecular and cellular effects of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride’s action include the introduction of a fluorine atom into organic molecules . This can result in significant changes to the pKa, lipophilicity, and conformation of these molecules , which can have various downstream effects depending on the specific organic molecule being modified.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride. For instance, the compound is more tolerant of transition metals due to the reduced basicity of DMPU, compared to Triethylamine and Pyridine . This means that the presence of transition metals in the environment could potentially influence the compound’s action. Additionally, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at temperatures between 2-8°C .
Propriétés
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSGFXCWXVXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMPU-HF Reagent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)

